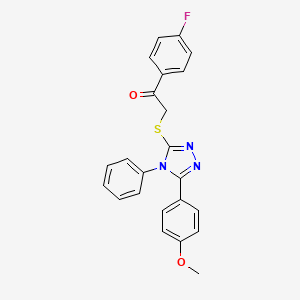

1-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Description

1-(4-Fluorophenyl)-2-((5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (Compound 21) is a synthetic triazole-based derivative with a fluorophenyl group at the para position of its ethanone moiety and a methoxyphenyl-substituted triazole core. Its molecular structure has been confirmed via spectral characterization, including IR, $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS data . The compound exhibits notable biological activities, particularly in antioxidant and anticancer contexts, with its para-fluorine substituent playing a critical role in modulating these properties .

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2S/c1-29-20-13-9-17(10-14-20)22-25-26-23(27(22)19-5-3-2-4-6-19)30-15-21(28)16-7-11-18(24)12-8-16/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSKTNDNRRMEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure

The molecular formula for the compound is , with a molecular weight of approximately 475.55 g/mol. The structural framework includes a triazole ring, which is significant for its biological activity.

Pharmacological Properties

-

Antimicrobial Activity :

- Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives exhibit significant antibacterial activity against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

- The specific compound under review has shown promising results in preliminary studies against several bacterial strains with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

-

Anticancer Activity :

- The compound has been evaluated for its antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. Studies using the MTT assay have demonstrated that it inhibits cell proliferation effectively .

- The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in oncology .

- Enzyme Inhibition :

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the thioether group via nucleophilic substitution.

- Final modifications to achieve the desired functional groups on the phenyl rings.

Case Studies

Several studies have highlighted the biological activity of similar triazole derivatives:

Comparison with Similar Compounds

The biological activities of Compound 21 are highly dependent on substituents at the para position of the phenyl ring. Below is a detailed comparison with structurally analogous derivatives:

Antioxidant Activity

The antioxidant efficacy of triazolethione derivatives is influenced by electronic and steric effects of substituents. Key findings include:

- Bromine (Compound 17) : Exhibits the highest DPPH radical scavenging activity (1.13× ascorbic acid), attributed to the electron-withdrawing bromine enhancing hydrogen atom donation from the N–H group .

- Chlorine (Compound 20) : Activity decreases slightly compared to bromine, likely due to reduced electronegativity .

- Fluorine (Compound 21) : Antioxidant activity drops nearly twofold (compared to Compound 17), suggesting fluorine’s smaller size and weaker electron-withdrawing capacity reduce hydrogen-donating efficiency .

- Hydroxyl (Compound 23) and Acetyl (Compound 25) : These groups abolish activity entirely, likely due to steric hindrance or disruption of the N–H group’s redox activity .

Table 1: Antioxidant Activity of Para-Substituted Derivatives

| Compound | Substituent | DPPH Activity (Relative to Ascorbic Acid) |

|---|---|---|

| 17 | Br | 1.13× |

| 20 | Cl | ~1.0× |

| 21 | F | ~0.5× |

| 23 | OH | Inactive |

| 25 | Acetyl | Inactive |

Anticancer Activity

Against glioblastoma (U-87) cells, Compound 21 demonstrates superior cytotoxicity compared to analogues:

- Fluorine (Compound 21) : Reduces cell viability to 19.6 ± 1.5% , making it the most potent derivative. The small fluorine atom likely enhances metabolic stability and cell permeability .

- Bromine (Compound 17) and Methoxy (Compound 19) : Show at least 50% lower activity, as bulkier substituents may hinder target binding or increase metabolic degradation .

- Hydroxyl (Compound 23) : Nearly inactive, emphasizing the incompatibility of polar groups with anticancer efficacy in this series .

Table 2: Anticancer Activity Against Glioblastoma U-87 Cells

| Compound | Substituent | Cell Viability Reduction (%) |

|---|---|---|

| 21 | F | 19.6 ± 1.5 |

| 17 | Br | ~40.0 |

| 19 | OMe | ~35.0 |

| 20 | Cl | ~45.0 |

| 23 | OH | >80.0 |

Structural Insights

- N–H Group : Critical for antioxidant activity, as hydrogen atom donation is disrupted by substitution (e.g., acetyl in Compound 25) .

- Para-Substituent Size : Small substituents (F, Cl) favor anticancer activity, while bulkier groups (Br, OMe) reduce potency .

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may explain its superior anticancer profile compared to bromine or chlorine .

Q & A

Q. What synthetic strategies are effective for preparing 1-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone?

- Methodological Answer : The compound can be synthesized via multi-step routes. Key steps include:

- Triazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (e.g., ethanol, 80°C) to form the 1,2,4-triazole ring .

- Thioether Linkage : Alkylation of the triazole-thiol intermediate with 2-bromo-1-(4-fluorophenyl)ethanone using K₂CO₃ as a base in DMF at 60–80°C .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and reaction time (12–24 hrs) to improve yields (>80%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ 7.8–7.9 ppm, doublet), methoxyphenyl (δ 3.8 ppm, singlet), and triazole-thioether protons (δ 4.7 ppm, singlet) .

- X-ray Crystallography : Resolve regiochemistry of the triazole ring (e.g., N1 vs. N2 substitution) and confirm bond lengths (e.g., C–S bond: ~1.75 Å) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 448) .

Q. What physicochemical properties (e.g., solubility, melting point) are essential for experimental design?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (DMSO, DMF) due to the compound’s hydrophobic triazole and aryl groups .

- Melting Point : Expect values >200°C (based on analogs like 1-(4-fluorophenyl)ethanone derivatives) .

- Stability : Store under inert atmosphere (N₂) to prevent oxidation of the thioether moiety .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and charge distribution on the triazole ring .

- Reactivity Prediction : Identify nucleophilic sites (e.g., sulfur atom in thioether) for functionalization using electrostatic potential maps .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) by aligning the fluorophenyl group in hydrophobic pockets .

Q. How to address contradictions in reported biological activities of triazole-thioether analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. chloro groups) on antimicrobial potency using MIC assays .

- Meta-Analysis : Reconcile divergent IC₅₀ values by standardizing assay conditions (e.g., pH, incubation time) .

- Mechanistic Studies : Use fluorescence quenching to assess binding affinity to DNA/enzymes and correlate with substituent electronic profiles .

Q. What strategies enable regioselective functionalization of the triazole ring?

- Methodological Answer :

- Directed Metalation : Use LiTMP to deprotonate specific N–H positions (e.g., N1) for coupling with aryl halides .

- Cross-Coupling : Apply Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to introduce substituents at the 5-position of the triazole .

- Protection/Deprotection : Shield reactive sites (e.g., thioether) with Boc groups during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.